molecular formula C13H14N6S B13887120 N-(4-ethylpyrimidin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine

N-(4-ethylpyrimidin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine

Cat. No.: B13887120
M. Wt: 286.36 g/mol
InChI Key: BYLIIUYNFKOVQF-UHFFFAOYSA-N
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Description

N-(4-ethylpyrimidin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a unique combination of pyrimidine, pyrazole, and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylpyrimidin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine, followed by alkylation with ethyl iodide to introduce the ethyl group at the 4-position.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone, such as acetylacetone, to form 4-methyl-1H-pyrazole.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the synthesized pyrimidine, pyrazole, and thiazole intermediates through nucleophilic substitution or cross-coupling reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylpyrimidin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-ethylpyrimidin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Coordination Chemistry: The compound serves as a ligand in the synthesis of coordination complexes with transition metals, which have applications in catalysis and material science.

Mechanism of Action

The mechanism of action of N-(4-ethylpyrimidin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylpyrimidin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
  • 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
  • 4-(1H-pyrazol-1-yl)-2-(pyrimidin-2-yl)pyrimidine

Uniqueness

N-(4-ethylpyrimidin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is unique due to its specific combination of pyrimidine, pyrazole, and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N6S

Molecular Weight

286.36 g/mol

IUPAC Name

N-(4-ethylpyrimidin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H14N6S/c1-3-10-4-5-14-12(17-10)19-13-18-11(8(2)20-13)9-6-15-16-7-9/h4-7H,3H2,1-2H3,(H,15,16)(H,14,17,18,19)

InChI Key

BYLIIUYNFKOVQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3

Origin of Product

United States

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